molecular formula C7H8ClNO4S2 B1621191 2-chloro-5-(methylsulfonyl)benzenesulfonamide CAS No. 3544-47-6

2-chloro-5-(methylsulfonyl)benzenesulfonamide

Cat. No.: B1621191
CAS No.: 3544-47-6
M. Wt: 269.7 g/mol
InChI Key: BBCWUIJFWBSIJP-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)benzenesulfonamide (CID 1232496) is a chemical compound of significant interest in medicinal chemistry and antiviral research . This benzenesulfonamide-containing compound serves as a critical synthetic intermediate and scaffold in the design and development of novel HIV-1 Capsid (CA) protein inhibitors . Structural optimization of lead compounds like PF-74 has demonstrated that incorporating substituted benzenesulfonamide groups, such as this compound, can lead to the discovery of potent antiviral agents . Research indicates that derivatives based on this core structure exhibit a dual-stage mechanism of action, inhibiting the HIV-1 replication cycle by targeting the CA protein during both early and late stages. These inhibitors can disrupt the proper assembly and disassembly of the viral capsid core, which is essential for viral infectivity . As a key building block, this compound is valued for its potential to interact with the interprotomer binding pocket of the HIV-1 CA protein, enabling researchers to explore additional binding interactions and enhance compound potency . It is strictly for research applications in the development of novel antiretroviral therapeutics. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-5-methylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCWUIJFWBSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361206
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3544-47-6
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Methylthio Group Introduction

The synthesis begins with 2-chlorobenzenethiol as the starting material. Methylation of the thiol group using methyl iodide in acetone under reflux yields 2-chloro-1-(methylthio)benzene. This step ensures the methylthio (-SMe) group is positioned para to the chlorine atom, capitalizing on the ortho/para-directing nature of the thioether.

Reaction Conditions:

  • Methylation: 2-Chlorobenzenethiol (1.0 mol), methyl iodide (1.2 mol), acetone (solvent), reflux at 65°C for 6 hours.
  • Yield: 85–90%.

Sulfonation and Sulfonyl Chloride Formation

Chlorosulfonic acid is employed to introduce the sulfonic acid group at the position meta to the methylthio group. Subsequent treatment with thionyl chloride converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions:

  • Chlorosulfonation: 2-Chloro-1-(methylthio)benzene (1.0 mol), chlorosulfonic acid (3.0 mol), 0–5°C for 2 hours.
  • Sulfonyl Chloride Formation: Thionyl chloride (2.5 mol), benzene (solvent), reflux at 80°C for 3 hours.
  • Yield: 70–75%.

Amination and Oxidation to Methylsulfonyl

The sulfonyl chloride intermediate reacts with aqueous ammonia to form 2-chloro-5-(methylthio)benzenesulfonamide. Oxidation with hydrogen peroxide in acetic acid converts the methylthio group to methylsulfonyl.

Reaction Conditions:

  • Amination: Sulfonyl chloride (1.0 mol), ammonia (28% aqueous, 5.0 mol), 25°C for 4 hours.
  • Oxidation: 2-Chloro-5-(methylthio)benzenesulfonamide (1.0 mol), H₂O₂ (30%, 3.0 mol), acetic acid (solvent), 60°C for 8 hours.
  • Overall Yield: 62–68%.

Direct Chlorosulfonation of Pre-Functionalized Intermediates

Synthesis of 5-(Methylsulfonyl)-2-Chlorobenzoic Acid

Starting with 5-(methylsulfonyl)-2-chlorobenzoic acid, the carboxylic acid group is converted to an acid chloride using thionyl chloride. Subsequent amination with phenethylamine forms an intermediate amide, which undergoes chlorosulfonation.

Key Steps:

  • Acid Chloride Formation: 5-(Methylsulfonyl)-2-chlorobenzoic acid (1.0 mol), thionyl chloride (2.0 mol), benzene, reflux for 2 hours.
  • Amide Formation: Acid chloride (1.0 mol), phenethylamine (1.2 mol), benzene, 25°C for 3 hours.
  • Chlorosulfonation: Amide (1.0 mol), chlorosulfonic acid (3.0 mol), 0°C for 1 hour, followed by gradual warming to 25°C.

Yield: 55–60% after recrystallization.

Conversion to Sulfonamide

The chlorosulfonated intermediate is treated with concentrated ammonia to yield the final product.

Reaction Conditions:

  • Amination: Chlorosulfonated intermediate (1.0 mol), NH₃ (28% aqueous, 5.0 mol), 50°C for 6 hours.
  • Yield: 75–80%.

Oxidation-Driven Route from Thioether Precursors

Synthesis of 2-Chloro-5-(Methylthio)Benzenesulfonamide

This method prioritizes early introduction of the sulfonamide group. 2-Chloro-5-nitrobenzenesulfonamide is reduced to the corresponding amine, which is diazotized and treated with methyl mercaptan to introduce the methylthio group.

Key Steps:

  • Nitro Reduction: 2-Chloro-5-nitrobenzenesulfonamide (1.0 mol), H₂/Pd-C, ethanol, 25°C for 12 hours.
  • Diazotization and Thiolation: Amine (1.0 mol), NaNO₂ (1.1 mol), HCl, followed by reaction with methyl mercaptan.

Yield: 50–55%.

Oxidation to Methylsulfonyl

The methylthio group is oxidized using oxone in a water-acetone mixture.

Reaction Conditions:

  • Oxidation: 2-Chloro-5-(methylthio)benzenesulfonamide (1.0 mol), oxone (2.5 mol), H₂O/acetone (1:1), 25°C for 24 hours.
  • Yield: 85–90%.

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield
Sequential Functionalization High regioselectivity Multi-step purification 62–68%
Direct Chlorosulfonation Scalable for industrial use Requires harsh reagents (chlorosulfonic acid) 55–60%
Oxidation-Driven Route Mild oxidation conditions Low yield in thiolation step 50–55%

Critical Parameters Influencing Reaction Efficiency

Solvent and Temperature Effects

  • Chlorosulfonation: Conducted at 0–5°C to minimize side reactions.
  • Oxidation: Acetic acid as solvent enhances the stability of intermediates during methylthio-to-methylsulfonyl conversion.

Catalysts and Reagents

  • Thionyl Chloride: Essential for acid chloride formation but requires careful handling due to toxicity.
  • Oxone: Preferred over H₂O₂ for its stability and selectivity in sulfide oxidation.

Industrial-Scale Considerations

Large-scale synthesis adopts Method 2 (Direct Chlorosulfonation) due to streamlined steps and compatibility with continuous flow reactors. Patents highlight the use of anhydrous potassium carbonate to neutralize HCl byproducts during methylation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to the formation of different sulfonamide derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties

  • This compound has been identified as a potential antimicrobial agent, showing activity against various bacterial strains. Its structural features contribute to its effectiveness in inhibiting bacterial growth, which is critical for developing new antibiotics.
  • Additionally, 2-chloro-5-(methylsulfonyl)benzenesulfonamide has demonstrated promising anticancer properties. Studies have shown its ability to inhibit carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. This selectivity allows for targeted cancer therapies that minimize effects on normal tissues .

Mechanistic Insights

  • Recent research indicates that compounds similar to 2-chloro-5-(methylsulfonyl)benzenesulfonamide can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents. For example, studies have reported significant increases in apoptosis markers in breast cancer cell lines treated with related sulfonamides .

Agricultural Chemicals

Herbicide Formulation

  • The compound is also utilized in the formulation of herbicides. It provides effective weed control while being environmentally friendly, aligning with sustainable agricultural practices. Its selective action helps minimize the impact on non-target species .

Material Science

Advanced Materials Development

  • In material science, 2-chloro-5-(methylsulfonyl)benzenesulfonamide is explored for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Analytical Chemistry

Reference Material

  • The compound serves as a standard reference material in

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chlorthalidone (2-Chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide)

  • Molecular Formula : C₁₄H₁₁ClN₂O₄S
  • Molecular Weight : 338.76 g/mol
  • Key Features : Replaces the methylsulfonyl group with a 1-hydroxy-3-oxo-isoindolinyl moiety.
  • Applications : A racemic diuretic and antihypertensive drug. The isoindolinyl group enhances its binding affinity to renal tubules, prolonging its therapeutic effect compared to simpler sulfonamides .

2-Chloro-5-(chlorosulfonyl)benzenesulfonamide (CAS 61450-06-4)

  • Molecular Formula : C₆H₅Cl₂N₂O₄S₂
  • Molecular Weight : 339.17 g/mol
  • Key Features : Substitutes methylsulfonyl with a chlorosulfonyl (-SO₂Cl) group.
  • Applications : Primarily an intermediate in chemical synthesis. Its chlorosulfonyl group enables further functionalization, such as nucleophilic substitution reactions. Market reports highlight its regional production in Europe and Asia .

5-Chloro-2-methyl-benzenesulfonamide (CAS 51896-26-5)

  • Molecular Formula: C₇H₈ClNO₂S
  • Molecular Weight : 205.66 g/mol
  • Key Features : Lacks the methylsulfonyl group, featuring a methyl substituent instead.
  • The absence of electron-withdrawing groups reduces its acidity compared to methylsulfonyl analogs .

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2)

  • Molecular Formula: C₈H₉ClNO₂S
  • Molecular Weight : 236.69 g/mol
  • Key Features : Replaces the benzene ring with pyridine and positions the methylsulfonyl group on a methyl side chain.
  • Applications : Used in organic synthesis for heterocyclic chemistry. The pyridine ring enhances solubility in polar solvents .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups : The methylsulfonyl group in 2-chloro-5-(methylsulfonyl)benzenesulfonamide increases electrophilicity, enhancing reactivity in substitution reactions compared to methyl or hydroxy-substituted analogs.
  • Steric Effects : Bulky groups like isoindolinyl in chlorthalidone reduce metabolic degradation, extending half-life .
  • Solubility : Pyridine-containing analogs exhibit higher water solubility due to the nitrogen heteroatom, whereas chlorosulfonyl derivatives are more lipophilic .

Biological Activity

2-Chloro-5-(methylsulfonyl)benzenesulfonamide is a sulfonamide compound notable for its unique structural features, including a chlorinated benzene ring and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₁O₃S₂
  • Structural Features :
    • Chlorine atom at the 2-position of the benzene ring.
    • Methylsulfonyl group at the 5-position.
    • Sulfonamide functional group, which is characteristic of many biologically active compounds.

The combination of these functional groups enhances the compound's biological activity and allows for various synthetic pathways, making it a subject of interest in drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interfere with bacterial metabolic processes. The sulfonamide group is known for its role in mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis, thus exerting an antibacterial effect.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. Inhibition of CA IX can lead to reduced tumor acidity and hinder cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibits bacterial growth by mimicking PABA, disrupting folate synthesis
AnticancerSelectively inhibits CA IX, reducing tumor acidity and proliferation
Apoptosis InductionInduces apoptosis in cancer cell lines (e.g., MDA-MB-231)

Research Findings

  • Enzyme Inhibition : The compound has been characterized for its inhibitory effects on carbonic anhydrases, particularly CA IX and CA II. Studies report IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, indicating strong selectivity over CA II, which has IC50 values significantly higher (1.55–3.92 μM) .
  • Cellular Studies : In vitro studies demonstrated that treatment with this compound resulted in a substantial increase in apoptotic cells in breast cancer cell lines, with a reported increase in annexin V-FITC positive cells by approximately 22-fold compared to controls .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzenesulfonamide ring have been explored to optimize the biological activity of related compounds. This research is crucial for developing more effective derivatives with enhanced selectivity and potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against common bacterial pathogens. The results indicated that this compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Treatment

In another study focusing on breast cancer treatment, researchers evaluated the effectiveness of this compound in inducing apoptosis in MDA-MB-231 cells. The findings suggested that the compound not only inhibited cell proliferation but also promoted programmed cell death, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic strategies are recommended for preparing 2-chloro-5-(methylsulfonyl)benzenesulfonamide, and how can competing side reactions be minimized?

  • Methodological Answer : A stepwise approach is advised, starting with the sulfonylation of a chlorinated benzene precursor. For example, sulfonic acid groups can be introduced via chlorosulfonation, followed by methylsulfonyl group installation using methylthiolation and subsequent oxidation. Protecting groups (e.g., tert-butyl for sulfonamide) may reduce side reactions during electrophilic substitutions. Evidence from analogous sulfonamide syntheses highlights the use of controlled reaction temperatures (0–5°C) and anhydrous conditions to suppress hydrolysis or over-sulfonation .

Q. How can NMR spectroscopy be optimized to confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR should focus on characteristic peaks:
  • The methylsulfonyl group (SO₂CH₃) exhibits a singlet at ~3.3 ppm in ¹H NMR and ~45 ppm in ¹³C NMR.
  • Sulfonamide protons (NH₂) appear as broad signals near 6.5–7.5 ppm but may require deuterated DMSO for resolution.
  • Coupling constants for aromatic protons (J ≈ 8–9 Hz) confirm substitution patterns. For ambiguous cases, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect degradation products.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC. Evidence from related sulfonamides shows hydrolytic susceptibility, necessitating desiccated storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed stereoelectronic effects of the methylsulfonyl group?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) can determine bond lengths and angles, revealing electron-withdrawing effects of the methylsulfonyl group. For example, compare C–S bond lengths in the sulfonamide vs. methylsulfonyl moieties to assess resonance stabilization. Twinning or disorder in crystals may require iterative refinement and validation with PLATON .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use the crystal structure of the target enzyme (PDB ID: 3LX4) to model interactions. The sulfonamide group typically coordinates Zn²⁺ in the active site.
  • QM/MM Simulations : Calculate binding energy contributions from the methylsulfonyl group’s electrostatic potential. Adjust force field parameters (e.g., AMBER) to account for polarization effects. Prior studies on benzenesulfonamide inhibitors validate this approach .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :
  • Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to identify solvent compatibility. Methylsulfonyl groups increase δP, favoring dipolar aprotic solvents (e.g., DMF).
  • Co-solvency Studies : Mix ethanol with water (30:70 v/v) to enhance solubility via hydrogen bonding. Evidence from chlorothiazide analogs suggests pH-dependent solubility due to sulfonamide protonation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 7.8 (d, J=8.5 Hz, 1H, Ar–H), δ 3.3 (s, 3H, SO₂CH₃)
¹³C NMRδ 45.2 (SO₂CH₃), δ 127–140 (aromatic carbons)
HRMS (ESI+)m/z 289.0128 [M+H]⁺ (calc. 289.0132)

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionPurity (%) at t=0Purity (%) at t=4 weeksDegradation Products
40°C/75% RH99.597.2Hydrolyzed sulfonic acid
25°C/Dessicator99.599.3None detected

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-5-(methylsulfonyl)benzenesulfonamide
Reactant of Route 2
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2-chloro-5-(methylsulfonyl)benzenesulfonamide

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